4-bromo-5-chloro-2-methoxypyrimidine
Description
Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Systems
Pyrimidine is a heterocyclic aromatic organic compound, structurally similar to benzene (B151609) and pyridine (B92270), with a six-membered ring composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. numberanalytics.com This structure is planar and unsaturated, making it isoelectronic with benzene. numberanalytics.com The pyrimidine framework is a parent structure for many vital naturally occurring compounds, most notably the nucleobases of nucleic acids: cytosine, thymine, and uracil (B121893). umich.edunih.gov
The chemistry of pyrimidines is significantly influenced by the presence of the two nitrogen atoms, which makes the ring electron-deficient. bhu.ac.in This electronic characteristic governs its reactivity, making electrophilic substitution reactions difficult without activating groups present on the ring. bhu.ac.in Conversely, nucleophilic substitution reactions are more readily achievable, particularly at the C2, C4, and C6 positions. bhu.ac.in
Significance of Halogenated Pyrimidines as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the pyrimidine ring dramatically increases its synthetic versatility. Halogenated pyrimidines are pivotal building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. rsc.org These halogen atoms can act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. bhu.ac.innih.gov
Furthermore, halogenated pyrimidines are crucial substrates in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to construct complex molecular architectures. This reactivity has made halogenated pyrimidines indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org
Research Landscape of 4-bromo-5-chloro-2-methoxypyrimidine
Among the vast number of halogenated pyrimidines, this compound has emerged as a compound of significant interest. Its structure, featuring two different halogen atoms at positions 4 and 5 and a methoxy (B1213986) group at position 2, offers a unique platform for selective chemical modifications. The differential reactivity of the bromine and chlorine atoms allows for regioselective transformations, a highly desirable feature in multi-step organic synthesis.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural similarity to other dihalogenated and methoxy-substituted pyrimidines suggests its potential as a valuable intermediate. For instance, related compounds like 5-bromo-2-chloropyrimidine (B32469) are utilized in the synthesis of pharmaceuticals. chemicalbook.com The presence of the methoxy group can also influence the electronic properties and solubility of the molecule and its derivatives. The exploration of the chemical reactivity and synthetic applications of this compound represents a promising area for future research and development in heterocyclic chemistry.
Structure
3D Structure
Properties
CAS No. |
1519167-75-9 |
|---|---|
Molecular Formula |
C5H4BrClN2O |
Molecular Weight |
223.45 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-methoxypyrimidine |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 |
InChI Key |
KNADRTBDLIZYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 5 Chloro 2 Methoxypyrimidine
Precursor Selection and Design for the Pyrimidine (B1678525) Core
The foundation for synthesizing 4-bromo-5-chloro-2-methoxypyrimidine lies in the selection of an appropriate starting pyrimidine or the construction of the pyrimidine ring from acyclic precursors. The choice of precursor is critical as it dictates the subsequent functionalization strategy.
Commonly, the synthesis begins with a pre-formed pyrimidine ring that already contains some of the desired functional groups or atoms that can be readily converted. A logical starting point is a pyrimidine with oxygen-containing substituents at the 2- and 4-positions, such as barbituric acid or uracil (B121893) derivatives, which can later be converted to chloro groups. For instance, 2,4-dihydroxypyrimidines are frequently used precursors.
An alternative and highly effective strategy involves starting with a precursor that already contains the methoxy (B1213986) group at the C-2 position, such as 2-methoxypyrimidine (B189612) or 4,6-dihydroxy-2-methoxypyrimidine. researchgate.netnist.gov The synthesis of 4,6-dihydroxy-2-methoxypyrimidine can be achieved by reacting O-methylurea with diethyl malonate in the presence of a strong base like sodium methoxide (B1231860). researchgate.net This approach simplifies the synthetic route by installing the stable methoxy group early in the process.
Another route involves the cyclization of acyclic compounds. For example, pyrimidine derivatives can be synthesized through the reaction of compounds like ethyl 2-ethoxyacetoacetate with urea, although this method can be low-yielding. guidechem.com A more versatile approach involves the reaction of di-imines with reagents like ethyl chloroformate to form the pyrimidine-2(1H)-one core, which can be further functionalized. rsc.org
A particularly relevant precursor for introducing halogens at the C-4 and C-5 positions is 2,4-dihydroxyl-5-methoxypyrimidine. This compound can serve as a scaffold for subsequent halogenation steps. google.com The selection of this precursor strategically places an activating methoxy group that can influence the regioselectivity of later reactions.
Table 1: Selected Precursors for Pyrimidine Synthesis
| Precursor Name | Resulting Core Structure | Reference |
|---|---|---|
| 2,4-dihydroxyl-5-methoxy pyrimidine | 5-methoxy pyrimidine | google.com |
| O-methylurea and Diethyl Malonate | 2-methoxypyrimidine | researchgate.net |
| 5-bromo-2,4-dichloropyrimidine | 5-bromo-2-chloropyrimidine (B32469) | guidechem.com |
Strategic Halogenation Techniques for Bromine and Chlorine Incorporation
The introduction of bromine and chlorine onto the pyrimidine ring requires strategic planning to ensure correct placement at the C-4 and C-5 positions. This typically involves electrophilic halogenation or substitution of other functional groups.
The C-5 position of the pyrimidine ring, especially when activated by an electron-donating group like a methoxy group at C-2, is susceptible to electrophilic halogenation. A highly efficient method for this transformation is the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). elsevierpure.comthieme-connect.com These reagents are advantageous due to their relative safety and high yields. For example, chlorination of pyrimidine nucleosides with NCS can proceed to completion in as little as 20 minutes at 50°C in an ionic liquid medium. thieme-connect.com A more recent, environmentally friendly approach utilizes potassium halide salts in conjunction with a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) in water, which allows for clean and efficient halogenation at room temperature. nih.gov
The introduction of a halogen at the C-4 position is often achieved by converting a hydroxyl or oxo group into a chloro group. A standard method for this conversion is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). For instance, 2,4-dihydroxypyrimidines can be converted to 2,4-dichloropyrimidines by heating with POCl₃, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). google.comchemicalbook.com
For the synthesis of this compound, a plausible route would involve:
Starting with a 2-methoxy-4-hydroxypyrimidine derivative.
Chlorination of the C-5 position using an electrophilic chlorine source like NCS.
Conversion of the C-4 hydroxyl group to a chloro group using POCl₃.
Finally, electrophilic bromination at the now activated C-5 position (if not already halogenated) or via a different substitution pathway if the C-4 position was halogenated first. The order of these steps is crucial for controlling regioselectivity.
Methoxy Group Introduction Methods and Functionalization
The methoxy group can be introduced at various stages of the synthesis, either onto the precursor before ring formation or onto the halogenated pyrimidine ring.
A common and effective method is the nucleophilic aromatic substitution (SNAr) of a chloro-substituted pyrimidine with sodium methoxide. jocpr.com For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be selectively converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) by reacting it with a controlled amount of sodium methoxide in methanol (B129727). researchgate.net This reaction is typically regioselective, with the C-4 position often being more reactive towards nucleophiles than the C-2 position in dichloropyrimidines, although this can be influenced by other substituents on the ring. wuxiapptec.com
Alternatively, as mentioned in section 2.1, the synthesis can begin with a precursor that already contains the methoxy group, such as O-methylurea, which leads to the formation of a 2-methoxypyrimidine core. researchgate.net This approach avoids the need for a separate methoxylation step on the pyrimidine ring, which can sometimes lead to mixtures of products. The methoxy group is generally stable under the conditions used for subsequent halogenation reactions.
Optimized Reaction Conditions and Yield Enhancements in Laboratory Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, catalyst, and reaction time.
For chlorination using phosphorus oxychloride, the reaction is often conducted at elevated temperatures. For instance, the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) from 2,4-dihydroxyl-5-methoxypyrimidine involves heating the system to 160°C in the presence of toluene (B28343) as a solvent and pyridine as a base. google.com Another procedure for preparing 5-bromo-2-chloropyrimidine uses POCl₃ in toluene with triethylamine as a base, with the reaction proceeding at 80-85°C for 6 hours. chemicalbook.com
Electrophilic halogenation reactions using N-halosuccinimides can be optimized for both speed and yield. While some reactions proceed at room temperature, gentle heating to 50°C can significantly reduce reaction times from hours to minutes without compromising the yield. thieme-connect.com The choice of solvent is also critical, with ionic liquids showing promise as reusable and efficient media for these reactions. elsevierpure.com
Nucleophilic substitution reactions to introduce the methoxy group are typically run under mild to moderate conditions. The reaction of a chloropyrimidine with sodium methoxide is often carried out in methanol at temperatures ranging from room temperature to reflux.
Table 2: Exemplary Optimized Reaction Conditions for Pyrimidine Functionalization
| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Chlorination | 2-hydroxy-5-bromopyrimidine, POCl₃, Triethylamine | Toluene | 80-85 °C | 6 h | - | chemicalbook.com |
| Chlorination | 2,4-dihydroxyl-5-methoxypyrimidine, POCl₃, Pyridine | Toluene | 160 °C | 6 h | High | google.com |
| Chlorination | 2'-deoxyuridine, NCS | Ionic Liquid | 50 °C | 20 min | 92% | thieme-connect.com |
Regioselectivity and Stereoselectivity Control in Synthetic Pathways
Regioselectivity is the most critical challenge in the synthesis of a polysubstituted pyrimidine like this compound. The final arrangement of substituents is dictated by the inherent electronic properties of the pyrimidine ring and the directing effects of the groups already present.
In nucleophilic aromatic substitution reactions on dichloropyrimidines, such as 2,4-dichloropyrimidine, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. wuxiapptec.com However, this selectivity can be altered by the presence of other substituents. An electron-donating group at the C-6 position, for example, can reverse this preference and direct substitution to the C-2 position. wuxiapptec.com This highlights the importance of the substitution pattern on the precursor.
For electrophilic halogenation, the directing effects of existing substituents are paramount. An electron-donating group like the methoxy group at the C-2 position strongly activates the C-5 position for electrophilic attack. Therefore, in a 2-methoxypyrimidine derivative, halogenation will preferentially occur at C-5.
The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines demonstrates excellent regioselectivity, where halogenation occurs exclusively at the C-3 position under specific conditions, avoiding other potential sites. nih.govnih.gov This principle of inherent regioselectivity based on the heterocyclic core and substituent effects is directly applicable to the synthesis of this compound.
A logical synthetic sequence to achieve the desired regiochemistry would be:
Start with 2-methoxy-4-hydroxypyrimidine. The C-2 methoxy group is established first.
Perform an electrophilic chlorination. The methoxy group at C-2 and the hydroxyl group at C-4 both activate the C-5 position, leading to the formation of 5-chloro-2-methoxy-4-hydroxypyrimidine.
Treat this intermediate with POCl₃ to convert the C-4 hydroxyl group into a chloro group, yielding 4,5-dichloro-2-methoxypyrimidine.
Finally, perform a selective substitution of the C-4 chlorine with bromine. This last step is challenging and may require specific reagents or a different synthetic route, such as starting with a 4-bromo precursor. An alternative is a halogen exchange reaction, though achieving selectivity between two different halogens at adjacent positions can be difficult.
Given the complexities, an alternative pathway might start with 5-bromo-2,4-dihydroxypyrimidine, convert it to 5-bromo-2,4-dichloropyrimidine, and then selectively react it with one equivalent of sodium methoxide. The regioselectivity of this methoxylation would be crucial, with the C-2 position being a potential target for substitution. However, studies on 2,4-dichloropyrimidines often show C-4 substitution is preferred. wuxiapptec.com Therefore, careful control of the reaction sequence and precursor selection is essential to navigate the challenges of regioselectivity.
Chemical Reactivity and Mechanistic Insights of 4 Bromo 5 Chloro 2 Methoxypyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The presence of two halogen atoms, bromine and chlorine, at positions 4 and 5, respectively, alongside a methoxy (B1213986) group at position 2, significantly influences the regioselectivity of these reactions.
Reactivity and Selectivity at the Bromine Position
In SNAr reactions on dihalopyrimidines, the position of substitution is dictated by the electronic properties of the ring and the nature of the leaving group. Generally, the halide at the 4-position of a pyrimidine ring is more susceptible to nucleophilic attack than halides at other positions. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, where the negative charge can be effectively delocalized by the ring nitrogens.
For 4-bromo-5-chloro-2-methoxypyrimidine, the bromine atom is situated at the more activated C4 position. Consequently, nucleophilic attack is expected to preferentially occur at this site, leading to the displacement of the bromide ion. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, based on the electronegativity and the stability of the C-X bond. However, in the context of pyrimidine chemistry, the position on the ring often plays a more decisive role than the intrinsic leaving group ability of the halogen.
Reactivity and Selectivity at the Chlorine Position
The chlorine atom at the C5 position is generally less reactive towards nucleophilic aromatic substitution compared to a halogen at the C4 or C2 position. This is because the C5 position is less activated by the ring nitrogen atoms. Therefore, selective substitution at the C5 position in the presence of a C4-bromo substituent via an SNAr mechanism is challenging and typically requires the prior functionalization of the more reactive C4 position. Under forcing conditions, or with highly reactive nucleophiles, disubstitution might be observed, but selectivity for the C5 position is not commonly achieved in standard SNAr reactions.
Substituent Effects on Pyrimidine Ring Activation and Deactivation
The substituents on the pyrimidine ring play a crucial role in modulating its reactivity towards nucleophiles.
Halogens (Bromo and Chloro): Both the bromine at C4 and the chlorine at C5 are electron-withdrawing groups, which further activate the pyrimidine ring towards nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and dihalogenated pyrimidines are excellent substrates for such transformations. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective functionalization.
Palladium-Catalyzed Coupling Strategies (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.
The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl > F. This trend is based on the bond dissociation energies of the carbon-halogen bonds. This inherent reactivity difference can be exploited for the selective functionalization of dihalopyrimidines.
Selective Cross-Coupling of Bromo and Chloro Functionalities
In this compound, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling at the C4 position while leaving the C5-chloro group intact for subsequent transformations.
Suzuki Coupling: In a Suzuki-Miyaura coupling, reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the 4-aryl-5-chloro-2-methoxypyrimidine selectively. The milder conditions required for the C-Br bond activation would not typically affect the C-Cl bond.
Sonogashira Coupling: Similarly, a Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would be expected to proceed selectively at the C4-bromo position. This reaction is carried out under mild conditions and is highly efficient for the formation of aryl-alkyne bonds.
Heck Reaction: The Heck reaction, involving the coupling with an alkene, would also be anticipated to occur preferentially at the C4 position.
The ability to perform selective cross-coupling at the bromine position opens up synthetic pathways to a variety of substituted pyrimidines. The remaining chlorine at the C5 position can then be targeted for a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures, different ligands), or it can be subjected to other transformations.
Illustrative Data for Selective Suzuki Coupling of a Dihalopyrimidine
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 8 | 92 |
Illustrative Data for Selective Sonogashira Coupling of a Dihalopyrimidine
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 10 | 88 |
Ligand Design and Optimization for Catalytic Efficiency
The catalytic efficiency of transformations involving this compound, particularly in palladium-catalyzed cross-coupling reactions, is critically dependent on the choice of ligand. Ligands, typically bulky, electron-rich phosphines, are essential for stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle, and influencing the reaction's selectivity and yield.
The design and optimization of these ligands are guided by the need to balance steric and electronic properties. For a substrate like this compound, a primary challenge is achieving selective reaction at one of the two carbon-halogen bonds. The C-Br bond is inherently more reactive than the C-Cl bond in oxidative addition to a Pd(0) center. A well-chosen ligand can enhance this intrinsic selectivity.
Key Optimization Strategies:
Steric Hindrance: Bulky ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig classes, create a sterically demanding environment around the palladium atom. wikipedia.orglibretexts.org This promotes the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for the oxidative addition step. wikipedia.org
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. This is particularly important for activating the less reactive C-Cl bond if sequential coupling is desired.
The choice of ligand is often tailored to the specific cross-coupling reaction being performed (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Optimization typically involves screening a library of ligands to identify the one that provides the highest yield and selectivity for the desired product under the mildest possible conditions.
Table 1: Common Ligands for Palladium-Catalyzed Cross-Coupling and Their Potential Application
| Ligand Name | Type | Key Features | Potential Application for this compound |
| Triphenylphosphine (PPh₃) | Monodentate | Standard, versatile, but can require higher temperatures. | General use in Suzuki and Sonogashira couplings, likely favoring C-Br bond reaction. |
| SPhos | Biarylphosphine | Highly active, promotes broad substrate scope. harvard.edu | Efficient mono-arylation at the C-Br position under mild conditions. |
| XPhos | Biarylphosphine | Very bulky, effective for coupling with sterically hindered partners and activating C-Cl bonds. | Potential for selective C-Br arylation or, under forcing conditions, C-Cl coupling. |
| BrettPhos | Biarylphosphine | Specifically designed for coupling primary amines. libretexts.org | Buchwald-Hartwig amination at the C-Br position. |
| (t-Bu)₃P | Monodentate | Strongly electron-donating, highly active. | Can be effective at low catalyst loadings for various cross-coupling reactions. |
| dppf | Ferrocenyl | Bidentate, good for a wide range of cross-coupling reactions. wikipedia.org | Suzuki and Buchwald-Hartwig couplings. |
Organometallic Transformations and Lithiation Chemistry
The two halogen atoms on the pyrimidine ring are handles for a variety of organometallic transformations, making the compound a valuable precursor for more complex substituted pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is the most prominent for functionalizing this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential transformations.
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid, typically using a palladium catalyst like Pd(PPh₃)₄ and a base, is expected to result in selective substitution of the bromine atom at the C4 position. mdpi.comorganic-chemistry.org This yields a 4-aryl-5-chloro-2-methoxypyrimidine.
Sonogashira Coupling: The coupling of a terminal alkyne with the pyrimidine core is also anticipated to occur selectively at the C-Br bond. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper(I), provides a direct route to 4-alkynylpyrimidines.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Using a suitable palladium-ligand system and a base, various primary or secondary amines can be coupled, again with high selectivity for the C4 position. wikipedia.orgorganic-chemistry.org
Heck Reaction: The arylation or vinylation of olefins can be achieved, with the pyrimidine acting as the halide partner. mdpi.comlibretexts.org
Lithiation Chemistry: While palladium catalysis is common, transformations involving organolithium reagents offer an alternative pathway for functionalization. For this compound, the most viable lithiation pathway is halogen-metal exchange. Direct deprotonation of the ring proton is unlikely due to its relatively low acidity compared to the propensity for halogen exchange.
At low temperatures (typically -78 °C or lower), treatment with an alkyllithium reagent such as n-butyllithium is expected to induce a selective bromine-lithium exchange. The greater polarizability and weaker C-X bond energy of C-Br compared to C-Cl favor this outcome. This process would generate a highly reactive lithiated intermediate, 5-chloro-2-methoxy-4-lithiopyrimidine. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents at the C4 position.
Table 2: Expected Products from Organometallic Transformations
| Reaction Type | Reagent(s) | Expected Intermediate/Product |
| Suzuki Coupling | Ar-B(OH)₂, Pd(0) catalyst, Base | 4-Aryl-5-chloro-2-methoxypyrimidine |
| Sonogashira Coupling | R-C≡C-H, Pd(0)/Cu(I) catalyst, Base | 4-Alkynyl-5-chloro-2-methoxypyrimidine |
| Buchwald-Hartwig | R₂NH, Pd(0) catalyst, Base | 4-(Dialkylamino)-5-chloro-2-methoxypyrimidine |
| Lithiation-Trapping | 1. n-BuLi (-78 °C) 2. Electrophile (E⁺) | 1. 5-chloro-2-methoxy-4-lithiopyrimidine 2. 4-E-5-chloro-2-methoxypyrimidine |
Other Electrophilic and Radical Reaction Pathways
Beyond the well-established organometallic reactions, other pathways can be considered, although they are generally less common for this type of substrate.
Electrophilic Pathways: The pyrimidine ring is an electron-deficient system, a characteristic that is further intensified by the presence of two electron-withdrawing halogen substituents. Consequently, the ring is highly deactivated towards classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation. While the 2-methoxy group is an activating group, its influence is generally insufficient to overcome the strong deactivating effects of the ring nitrogens and the halogens. Therefore, electrophilic attack on the pyrimidine ring is not a synthetically viable pathway under normal conditions.
Radical Pathways: Reactions involving radical intermediates are a possibility. For instance, under specific conditions using radical initiators (e.g., AIBN) or photoredox catalysis, transformations involving the carbon-halogen bonds could be initiated. These might include radical-mediated reduction (hydrodehalogenation) or coupling reactions that proceed through a different mechanism than the polar, two-electron pathways of organometallic catalysis. However, specific studies detailing such radical reactions for this compound are not readily found in the literature, making this an area open for investigation.
Mechanistic Pathways Elucidation via Reaction Intermediates
Understanding the precise mechanism of the reactions that this compound undergoes is key to optimizing conditions and predicting outcomes. The elucidation of these pathways relies heavily on the detection, characterization, or trapping of fleeting reaction intermediates. whiterose.ac.uk
For the most common transformation, the palladium-catalyzed Suzuki coupling, the generally accepted mechanism provides a framework for identifying key intermediates. harvard.eduorganic-chemistry.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0)Lₙ complex into the most reactive carbon-halogen bond. For this compound, this would be the C4-Br bond, leading to the formation of a square planar Pd(II) intermediate: trans-[Pd(L)₂(4-(5-chloro-2-methoxypyrimidinyl))(Br)] . This is the first crucial, albeit often short-lived, species in the reaction sequence. Its formation is typically the rate-determining step.
Transmetalation: The boronic acid, activated by a base to form a boronate species [B(OH)₃Ar]⁻, then undergoes transmetalation with the Pd(II) complex. The bromide ligand is replaced by the aryl group from the boronate, yielding a new Pd(II) intermediate: trans-[Pd(L)₂(4-(5-chloro-2-methoxypyrimidinyl))(Ar)] .
Reductive Elimination: This final step involves the formation of the C-C bond between the pyrimidine and aryl groups and the regeneration of the Pd(0) catalyst. The product, 4-aryl-5-chloro-2-methoxypyrimidine, is released, and the Pd(0)Lₙ species re-enters the catalytic cycle.
Derivatization and Molecular Design Strategies Utilizing 4 Bromo 5 Chloro 2 Methoxypyrimidine
Synthesis of Novel Pyrimidine (B1678525) Derivatives and Analogues
The primary route for creating novel derivatives from 4-bromo-5-chloro-2-methoxypyrimidine involves the selective substitution of its halogen atoms. The electronic properties of the pyrimidine ring render the halogen at the C4 position (bromine) significantly more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions than the halogen at the C5 position (chlorine). This differential reactivity is the key to its synthetic utility.
Palladium-catalyzed cross-coupling reactions are particularly effective for introducing carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling, which uses boronic acids, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines, can be selectively performed at the C4-bromo position. For instance, Suzuki-Miyaura coupling can introduce a wide array of aryl or heteroaryl groups, fundamentally altering the steric and electronic profile of the molecule. mdpi.comresearchgate.net
Similarly, nucleophilic aromatic substitution (SNAr) provides another powerful tool for derivatization. wikipedia.orgmasterorganicchemistry.com Strong nucleophiles, including amines, thiols, and alkoxides, can displace the C4-bromo group to yield a variety of 4-substituted pyrimidine analogues. The electron-withdrawing nature of the pyrimidine nitrogens facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate that forms during the substitution process. nih.govlibretexts.org
| Reaction Type | Reagent Class | Position of Reaction | Resulting Derivative Class |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | C4-Br | 4-Aryl/Heteroaryl-5-chloro-2-methoxypyrimidines |
| Sonogashira Coupling | Terminal Alkynes | C4-Br | 4-Alkynyl-5-chloro-2-methoxypyrimidines |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C4-Br | 4-Amino-5-chloro-2-methoxypyrimidines |
| Nucleophilic Substitution | Thiols | C4-Br | 4-Thioether-5-chloro-2-methoxypyrimidines |
Construction of Fused Heterocyclic Systems through Annulation Reactions
The creation of fused heterocyclic systems, where a new ring is built onto the existing pyrimidine framework, represents a significant leap in molecular complexity and is a common strategy in drug discovery. Annulation reactions starting from this compound typically involve a two-step process: initial functionalization at one of the reactive sites, followed by an intramolecular cyclization.
A common strategy is to first install a side chain at the C4 position that contains a reactive functional group. For example, a Sonogashira coupling can be used to introduce an ethynyl-substituted group. This new alkyne can then undergo an intramolecular cyclization with a nucleophile, potentially introduced at the C5 position or already present on the coupled partner, to form fused systems like thieno[2,3-d]pyrimidines or furo[2,3-d]pyrimidines. researchgate.netnih.govrsc.orgnih.gov The synthesis of these specific fused systems is a well-established area of research due to their significant biological activities. researchgate.netnih.govnih.gov
Alternatively, a substituent introduced at C4 can cyclize onto the C5 position. This could involve an initial coupling reaction to add a group like an ortho-aminoaryl moiety, which can then undergo an intramolecular nucleophilic attack on the C5-chloro position to form a new fused ring system. These intramolecular cyclizations are often highly efficient, driven by the formation of a stable aromatic system. acs.orgmdpi.com
| Initial Reaction at C4 | Cyclization Strategy | Resulting Fused System |
| Sonogashira coupling with a protected thiol-acetylene | Deprotection and intramolecular addition of thiol to alkyne | Thieno[2,3-d]pyrimidine |
| Suzuki coupling with an ortho-hydroxyphenylboronic acid | Intramolecular O-arylation (displacing C5-Cl) | Furo[2,3-d]pyrimidine derivative |
| Suzuki coupling with an ortho-aminophenylboronic acid | Intramolecular N-arylation (displacing C5-Cl) | Pyrido[2,3-d]pyrimidine analogue |
| Buchwald-Hartwig amination with 2-aminoethanol | Intramolecular O-alkylation (displacing C5-Cl) | Oxazolo[4,5-d]pyrimidine derivative |
Functionalization for Advanced Molecular Building Blocks
Beyond the direct synthesis of final target molecules, this compound is invaluable for creating more complex, functionalized intermediates, often referred to as advanced molecular building blocks. These building blocks are designed for use in subsequent, more complex synthetic operations, such as fragment-based drug design or combinatorial chemistry.
A prime example of this strategy is the conversion of the C4-bromo group into a boronic ester via the Miyaura borylation reaction. nih.govalfa-chemistry.comorganic-chemistry.org This palladium-catalyzed reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) transforms the aryl halide into a stable, versatile arylboronate. rsc.org The resulting 5-chloro-2-methoxy-4-(pinacolborato)pyrimidine is an advanced building block, now primed to participate in Suzuki-Miyaura couplings where it acts as the boron-containing partner. This two-step, one-pot borylation-coupling sequence is a powerful strategy in modern synthesis. github.com
Another functionalization strategy involves converting the halogen atoms into other useful functional groups. For example, the C5-chloro group could be transformed into an azide (B81097) or a cyano group after the C4 position has been modified. These new functional groups open up different avenues of chemical reactivity, such as "click chemistry" for the azide or further elaboration of the nitrile. This approach allows chemists to build a toolkit of versatile pyrimidine-based intermediates from a single starting material.
| Functionalization Reaction | Reagent | Resulting Building Block | Potential Application |
| Miyaura Borylation | Bis(pinacolato)diboron | 5-Chloro-2-methoxy-4-(pinacolborato)pyrimidine | Suzuki-Miyaura Coupling |
| Stille Coupling | Organostannanes | 4-Stannyl-5-chloro-2-methoxypyrimidine | Stille Coupling |
| Cyanation | Zinc Cyanide | 4-Cyano-5-chloro-2-methoxypyrimidine | Hydrolysis to acid, reduction to amine |
| Azidation (at C5 after C4 modification) | Sodium Azide | 4-Substituted-5-azido-2-methoxypyrimidine | Huisgen Cycloaddition (Click Chemistry) |
Strategies for Introducing Structural Diversity through Sequential Transformations
The true synthetic power of this compound is realized through sequential transformations, where multiple reactive sites on the molecule are addressed in a controlled order. The differential reactivity of the C4-Br, C5-Cl, and C2-OMe groups allows for a programmed synthetic sequence that can rapidly generate a library of structurally diverse compounds.
A typical sequence might begin with a palladium-catalyzed cross-coupling at the more reactive C4-bromo position. nih.govrsc.org Following this initial diversification, the less reactive C5-chloro position becomes the next target for modification. This could involve a second, more forcing, cross-coupling reaction or a nucleophilic aromatic substitution. Finally, the C2-methoxy group can be addressed. Cleavage of the methyl ether, typically with strong acid or Lewis acids, unmasks a pyrimidone functionality. This new N-H group can be a site for further alkylation or acylation, adding another layer of structural diversity.
This stepwise approach, where each functional group is manipulated in turn, provides a robust and flexible platform for generating a wide range of pyrimidine-based compounds from a single, readily available precursor.
Illustrative Sequential Transformation Pathway:
Step 1: C4-Arylation: A Suzuki-Miyaura coupling reaction is performed at the C4-bromo position with a selected arylboronic acid (e.g., 4-fluorophenylboronic acid) using a palladium catalyst.
Step 2: C5-Amination: The resulting 4-aryl-5-chloropyrimidine is subjected to a Buchwald-Hartwig amination or a classical SNAr reaction with a chosen amine (e.g., piperidine) under more forcing conditions to substitute the C5-chloro group.
Step 3: C2-Demethylation: The 4-aryl-5-amino-2-methoxypyrimidine is treated with an agent like trimethylsilyl (B98337) iodide (TMSI) or hydrobromic acid (HBr) to cleave the methoxy (B1213986) group, yielding a 2-pyrimidone derivative.
Step 4: N1-Alkylation: The pyrimidone tautomer possesses an N-H bond that can be alkylated using a suitable alkyl halide (e.g., methyl iodide) and a base, affording the final, fully substituted pyrimidine analogue.
This sequential strategy maximizes the structural information that can be generated from one core scaffold, making it a highly efficient approach in discovery chemistry.
Advanced Spectroscopic and Structural Characterization Studies of 4 Bromo 5 Chloro 2 Methoxypyrimidine
Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignments and Structural Correlations
As of the latest literature search, detailed experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic data, including specific mode assignments and structural correlations for 4-bromo-5-chloro-2-methoxypyrimidine, are not available in published scientific literature.
For related compounds, the vibrational spectra are influenced by the substituents on the pyrimidine (B1678525) ring. In general, the C-Br stretching vibrations in aromatic bromo compounds are expected in the range of 650-395 cm⁻¹. The C-Cl stretching vibrations typically appear in the region of 800-600 cm⁻¹. The methoxy (B1213986) group would exhibit characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region. The pyrimidine ring itself has a set of characteristic ring stretching and deformation modes. However, without experimental spectra and computational analysis for this compound, specific assignments cannot be made.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Intermolecular Interactions
For comparison, spectroscopic and physicochemical properties of related pyrimidine derivatives indicate that electron-withdrawing groups like bromine and chlorine tend to shift the signals of nearby aromatic protons to a lower field in the ¹H NMR spectrum. Conversely, the methoxy group would be expected to shield adjacent carbons, resulting in an upfield shift in the ¹³C NMR spectrum. A definitive analysis requires experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electronic Structure Analysis
The electronic absorption properties of this compound have been characterized by Ultraviolet-Visible (UV-Vis) spectroscopy. The compound exhibits absorption maxima (λ_max) at 231 nm and 268 nm. caymanchem.comcaymanchem.com These absorptions are attributed to π → π* electronic transitions within the pyrimidine ring system. The presence of the halogen and methoxy substituents influences the energy levels of the molecular orbitals, leading to the observed absorption wavelengths.
Table 1: UV-Vis Absorption Data for this compound
| λ_max (nm) | Solvent |
|---|---|
| 231 | Data not available |
Note: The solvent used for these measurements is not specified in the available data.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Therefore, a detailed analysis of its solid-state molecular architecture, including bond lengths, bond angles, and crystal packing information, cannot be provided at this time.
Mass Spectrometry for Fragmentation Pathways and Isotopic Signature Analysis
While experimental mass spectrometry data detailing the fragmentation pathways of this compound is not available, predicted collision cross-section (CCS) values for various adducts have been calculated. uni.lu This data provides theoretical information about the ion's shape and size in the gas phase. The presence of bromine and chlorine atoms would give this compound a characteristic isotopic pattern in its mass spectrum due to the natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes.
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 222.92684 | 128.6 |
| [M+Na]⁺ | 244.90878 | 143.6 |
| [M-H]⁻ | 220.91228 | 133.0 |
| [M+NH₄]⁺ | 239.95338 | 149.5 |
| [M+K]⁺ | 260.88272 | 132.0 |
| [M+H-H₂O]⁺ | 204.91682 | 129.0 |
| [M+HCOO]⁻ | 266.91776 | 145.3 |
| [M+CH₃COO]⁻ | 280.93341 | 183.3 |
| [M+Na-2H]⁻ | 242.89423 | 138.6 |
| [M]⁺ | 221.91901 | 150.5 |
Note: These are computationally predicted values and have not been experimentally verified.
Theoretical and Computational Chemistry of 4 Bromo 5 Chloro 2 Methoxypyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For 4-bromo-5-chloro-2-methoxypyrimidine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netdoi.org
Geometry optimization calculations yield precise information on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. doi.orgresearchgate.net The electronic structure analysis reveals the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for similar halogenated pyrimidine (B1678525) structures, as specific experimental data for this compound is not readily available.)
| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |
| Bond Length | C2-N1 | 1.33 Å | Bond Angle | N1-C2-N3 | 127.0° |
| Bond Length | C4-C5 | 1.39 Å | Bond Angle | C4-C5-C6 | 117.5° |
| Bond Length | C4-Br | 1.89 Å | Bond Angle | C5-C4-Br | 119.8° |
| Bond Length | C5-Cl | 1.73 Å | Bond Angle | C4-C5-Cl | 120.1° |
| Bond Length | C2-O | 1.35 Å | Bond Angle | N1-C2-O | 115.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Predictions)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. For many halogenated heterocyclic compounds, the LUMO is often located on the carbon atoms bearing the halogen substituents, making them susceptible to nucleophilic substitution. wuxibiology.com
Table 2: Predicted Frontier Molecular Orbital Properties (Note: Values are representative for similar compounds.)
| Property | Value | Significance |
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale. youtube.com
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net
Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net
Green regions denote areas of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the methoxy (B1213986) group and potentially on the carbon atoms attached to the electronegative bromine and chlorine atoms, indicating sites for nucleophilic interaction. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that corresponds to the various vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. mdpi.com
These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions. nih.govmdpi.com For this compound, this analysis would help identify characteristic frequencies for C-Br, C-Cl, C-O, and pyrimidine ring vibrations.
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: Frequencies are illustrative and based on calculations for analogous structures.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyrimidine Ring C=N Stretching | 1550 - 1600 |
| C-H Stretching (methoxy group) | 2950 - 3000 |
| C-O-C Asymmetric Stretching | 1250 - 1280 |
| C-Cl Stretching | 700 - 750 |
| C-Br Stretching | 550 - 600 |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in modeling reaction mechanisms, identifying intermediate structures, and characterizing transition states. For halogenated pyrimidines like this compound, a common reaction is nucleophilic aromatic substitution (SNAr).
DFT calculations can be used to map the potential energy surface of a proposed reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy. By comparing the activation energies for the substitution of the bromo versus the chloro group, chemists can predict which halogen is more likely to be displaced by a nucleophile. This modeling provides detailed mechanistic insights that are often difficult to obtain through experimental means alone.
Quantum Chemical Descriptors for Reactivity and Selectivity Analysis
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity. researchgate.net These descriptors are calculated from the electronic properties obtained through methods like DFT and are used to predict chemical behavior. nih.govscience.gov
Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.
The values of these descriptors for this compound would provide a quantitative basis for understanding its reactivity profile and predicting its behavior in chemical reactions.
Applications in Advanced Chemical Synthesis and Precursor Chemistry
Precursors for Complex Organic Molecule Scaffolds
The presence of two different halogens on the pyrimidine (B1678525) ring—a bromine atom at position 4 and a chlorine atom at position 5—is a key feature of 4-bromo-5-chloro-2-methoxypyrimidine. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the C4 position while leaving the C-Cl bond intact for subsequent reactions. This regioselectivity is crucial for the controlled, stepwise construction of highly complex and precisely substituted organic molecules.
Two of the most powerful methods for achieving this are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the pyrimidine scaffold and an aryl or vinyl group by reacting the halopyrimidine with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org For this compound, the reaction can be directed to occur selectively at the more reactive C-Br bond. acs.org
Sonogashira Coupling: This reaction forges a carbon-carbon bond between the pyrimidine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govmdpi.comuni.lu Similar to the Suzuki coupling, the higher reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the C4 position of the pyrimidine ring. mdpi.com
Through the sequential application of these cross-coupling reactions, chemists can introduce a diverse range of substituents onto the pyrimidine core, building intricate and varied molecular architectures from a single, versatile starting material.
Building Blocks in Agrochemical Research (excluding specific product applications)
The pyrimidine nucleus is a foundational component in many agrochemicals, particularly fungicides. nih.govorientjchem.org Several commercial fungicides are based on the pyrimidine scaffold, highlighting its importance in the search for new crop protection agents. nih.gov The development of novel pesticides is a continuous effort, driven by the need to manage resistance and improve efficacy. nih.govresearchgate.net
In this context, this compound serves as an ideal building block for the creation of new potential agrochemicals. Its dihalogenated structure allows for the systematic synthesis of libraries of new compounds through the sequential substitution of the bromine and chlorine atoms. Researchers in agrochemical discovery can utilize this scaffold to:
Introduce a wide variety of chemical groups at two different positions on the pyrimidine ring.
Rapidly generate a large number of structurally diverse derivatives.
Explore structure-activity relationships (SAR) by correlating the chemical modifications with fungicidal or insecticidal activity. nih.gov
This strategy of using a common, highly functionalized core to create a library of analogues is a cornerstone of modern agrochemical research. nih.govresearchgate.net
Intermediates for Specialty Chemicals and Functional Materials Design (e.g., components for optoelectronic applications, dyes, sensors)
While specific applications of this compound in functional materials are not extensively documented, its structural features are highly relevant to this field. Pyrimidine and other nitrogen-containing heterocyclic scaffolds are of great interest in materials science, particularly for applications in optoelectronics and as components of functional dyes. mdpi.comresearchgate.net
For instance, fluorescent dyes like boron-dipyrromethene (BODIPY) have been functionalized with pyrimidine groups to create probes for biological imaging and potential anticancer agents. frontiersin.org The design of such materials often relies on creating large, conjugated π-systems, which are responsible for their optical and electronic properties. nih.gov
The reactive halogen sites on this compound provide a synthetic entry point to incorporate the electron-deficient pyrimidine ring into such extended π-systems. Through cross-coupling reactions like those described in section 7.1, the pyrimidine core can be linked to other aromatic or unsaturated units, a common strategy for tuning the properties of organic functional materials. nih.gov Therefore, this compound represents a potential intermediate for the rational design of new specialty chemicals, such as:
Organic Dyes: Where the pyrimidine unit could act as an electron-accepting component to modulate the absorption and emission spectra. frontiersin.orgelsevierpure.com
Optoelectronic Materials: For use in applications like organic light-emitting diodes (OLEDs), where the electronic properties of the material are critical. researchgate.net
Chemical Sensors: Where the pyrimidine's nitrogen atoms could act as binding sites for analytes, with the resulting interaction being signaled by a change in fluorescence of an attached chromophore. mdpi.com
Synthetic Routes to Bioactive Molecule Scaffolds (excluding direct pharmaceutical applications or clinical efficacy)
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. orientjchem.orggrowingscience.com It is a key building unit of DNA and RNA, and its derivatives are known to interact with a wide range of biological targets. researchgate.net A particularly important class of targets is protein kinases, which are crucial regulators of cell signaling and are frequently implicated in diseases like cancer. nih.govrsc.org Many small-molecule kinase inhibitors are based on a pyrimidine framework. researchgate.netnih.gov
This compound is an excellent starting material for the synthesis of libraries of potential kinase inhibitors and other bioactive scaffolds. nih.gov The synthetic routes to these scaffolds mirror those used to create complex molecules (section 7.1), primarily relying on palladium-catalyzed cross-coupling reactions to diversify the core structure.
By reacting this compound with various boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), chemists can introduce a wide array of substituents that can probe the binding pockets of biological targets. For example, the C4 position can be functionalized with an aromatic ring, and the C5 position could subsequently be modified with an amine-containing group through nucleophilic aromatic substitution (SNA_r_), a common reaction for chloropyrimidines. This systematic and modular approach allows for the generation of large collections of novel compounds, which can then be screened to identify new bioactive molecular scaffolds. researchgate.netnih.gov
Future Research Directions and Unexplored Avenues for 4 Bromo 5 Chloro 2 Methoxypyrimidine
Development of Novel and Sustainable Synthetic Pathways
Traditional synthetic routes for halogenated pyrimidines often rely on harsh reagents and generate significant waste. The future development of synthetic pathways for 4-bromo-5-chloro-2-methoxypyrimidine should prioritize sustainability and efficiency, aligning with the principles of green chemistry. rasayanjournal.co.innih.gov
Key research avenues include:
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhance safety, and facilitate scalability. uc.ptspringerprofessional.debohrium.com Flow systems can enable the use of hazardous reagents in a more contained and controlled manner and often lead to higher yields and purity, minimizing the need for extensive purification. durham.ac.ukresearchgate.net
Photocatalysis and Electrosynthesis: Visible-light photocatalysis offers a powerful tool for forging new bonds under mild conditions, potentially reducing the reliance on high temperatures and stoichiometric reagents. nih.govresearchgate.nethenu.edu.cn The use of organic dyes or semiconductor-based photocatalysts could enable novel transformations for synthesizing or functionalizing the pyrimidine (B1678525) core. henu.edu.cn Similarly, electrosynthesis represents a reagent-free activation method that can drive reactions with high efficiency and selectivity.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. rasayanjournal.co.innih.gov Exploring these techniques for the halogenation and methoxylation steps in the synthesis of this compound could lead to more time- and energy-efficient processes. mdpi.com
Use of Greener Solvents and Reagents: A critical focus will be the replacement of hazardous solvents and reagents with more environmentally benign alternatives. rasayanjournal.co.inbenthamdirect.com This includes exploring bio-based solvents, ionic liquids, or even solvent-free reaction conditions to reduce the environmental footprint of the synthesis. rasayanjournal.co.in
| Method | Traditional Approach | Potential Sustainable Alternative | Advantages of Alternative |
| Process Type | Batch Processing | Continuous Flow Synthesis | Improved safety, scalability, and process control. uc.ptspringerprofessional.de |
| Activation | Thermal Heating | Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, reduced energy consumption. nih.gov |
| Energy Source | Conventional Heating | Microwave/Ultrasound Irradiation | Rapid heating, shorter reaction times, higher yields. nih.govmdpi.com |
| Solvents | Chlorinated/Aprotic Polar Solvents | Bio-based Solvents, Ionic Liquids, Water | Reduced toxicity and environmental impact. rasayanjournal.co.in |
Exploration of Advanced Catalyst Systems for Enhanced Selectivity and Efficiency
Catalysis is central to the functionalization of this compound, particularly in cross-coupling reactions. Future research should aim to move beyond standard palladium catalysts to more advanced and sustainable systems that offer superior control over selectivity and broader substrate scope.
Areas for intensive research include:
Ligand-Controlled Regioselectivity: The presence of two distinct halogen atoms (bromine and chlorine) at positions 4 and 5 offers an opportunity for selective functionalization. Advanced catalyst systems, particularly those using sterically demanding N-heterocyclic carbene (NHC) ligands, can be designed to selectively activate one C-X bond over the other. nih.govfigshare.comnsf.gov This would allow for the stepwise and controlled introduction of different substituents, greatly enhancing the molecule's utility as a synthetic building block.
Earth-Abundant Metal Catalysis: Reducing the reliance on expensive and rare precious metals like palladium is a key goal of sustainable chemistry. nih.gov Research into catalysts based on more abundant metals such as copper, nickel, or iron for cross-coupling reactions of dihalopyrimidines is a critical and underexplored avenue. nih.gov
Photoredox and Dual Catalysis: Combining photoredox catalysis with transition metal catalysis can enable transformations that are not feasible through either method alone. This approach could unlock new pathways for the arylation, alkylation, or amination of the pyrimidine core under exceptionally mild conditions.
| Catalyst System | Key Features | Potential Application for this compound |
| Pd with NHC Ligands | High stability and activity; steric and electronic properties can be finely tuned. | Achieving high regioselectivity in sequential cross-coupling reactions (e.g., C4 vs. C5). nih.govfigshare.com |
| Nickel-Based Catalysts | Lower cost, unique reactivity profiles, can activate C-Cl bonds. nih.gov | Cost-effective alternative to palladium for cross-coupling reactions. |
| Copper-Based Catalysts | Inexpensive, effective in amination and etherification reactions. mdpi.com | Selective C-N and C-O bond formation. |
| Dual Photoredox/Metal Catalysis | Enables radical-mediated pathways under mild, light-driven conditions. | Accessing novel functionalization pathways not possible with traditional thermal methods. |
Investigation of New Reactivity Modes and Chemical Transformations
While nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling are the workhorse reactions for this scaffold, there is vast unexplored potential in its chemical reactivity.
Future investigations should focus on:
Direct C-H Functionalization: A paradigm shift would be to explore the direct functionalization of the C6-H bond of the pyrimidine ring. researchgate.netresearchgate.netacs.org Developing catalytic systems (e.g., using rhodium or iridium) that can selectively activate this C-H bond would provide a more atom-economical route to trisubstituted pyrimidines, bypassing the need for pre-functionalized starting materials.
Radical-Mediated Transformations: Light-induced or chemically initiated radical reactions could provide access to novel derivatives. nih.gov For example, radical-based additions or substitutions could allow for the introduction of complex alkyl groups that are difficult to install using traditional ionic methods.
[4+2] Cycloaddition Reactions (Diels-Alder): Exploring the pyrimidine ring's potential as a diene or dienophile in intramolecular or intermolecular cycloaddition reactions could lead to the rapid construction of complex, fused heterocyclic systems. acs.org
Selective Dehalogenation: Developing methods for the selective removal of either the bromine or chlorine atom would be highly valuable. This would allow this compound to serve as a precursor to either the 4-bromo or 5-chloro derivative, further expanding its synthetic versatility.
| Reactivity Mode | Description | Potential Outcome |
| C-H Activation | Direct catalytic functionalization of the C6-H bond. researchgate.netresearchgate.net | Access to 4,5,6-trisubstituted 2-methoxypyrimidines without pre-activation. |
| Radical Substitution | Introduction of functional groups via radical intermediates. nih.gov | Installation of complex alkyl chains and other functionalities. |
| Cycloaddition | Using the pyrimidine ring as a diene or dienophile. acs.org | Rapid assembly of polycyclic and bridged heterocyclic scaffolds. |
| Metal-Halogen Exchange | Selective exchange of one halogen for a metal (e.g., Li, Mg). | Generation of a specific pyrimidinyl organometallic reagent for further reaction. |
Advanced Computational Modeling for Predictive Synthesis and Material Design
Computational chemistry offers a powerful, in silico approach to accelerate research and development, reducing the need for extensive empirical screening. nih.gov
Future efforts should leverage:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the relative reactivity of the C4-Br and C5-Cl bonds towards various reagents and catalysts. nih.govacs.org This can help rationalize observed regioselectivities and guide the design of new catalysts for selective transformations. acs.org Computational studies can also elucidate reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper understanding of the underlying chemical processes. nih.govnih.gov
QSAR for Catalyst Design: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate catalyst structure (e.g., ligand properties) with reaction outcomes (yield, selectivity). nih.gov This predictive capability can guide the rational design of optimal catalyst systems.
Prediction of Material Properties: For applications beyond drug discovery, computational tools can predict the electronic, optical, and material properties of novel polymers or organic materials derived from this compound. This can guide the synthesis of new functional materials, such as organic light-emitting diodes (OLEDs) or semiconductors.
| Computational Method | Application | Research Question Addressed |
| DFT Calculations | Predict reactivity, model reaction mechanisms, calculate spectroscopic properties. nih.govnih.gov | Which halogen is more susceptible to oxidative addition with a given catalyst? What is the lowest energy pathway for a C-H activation reaction? |
| Molecular Docking | Simulate binding of derivative compounds to biological targets. mdpi.com | How do different substituents at the C4 and C5 positions affect binding affinity to a target protein? |
| QSAR Modeling | Correlate molecular descriptors with chemical or biological activity. nih.gov | Can we predict the regioselectivity of a reaction based on the electronic and steric properties of the catalyst ligand? |
| Materials Simulation | Predict electronic band gaps, charge transport properties, and photophysical characteristics. | What would be the electronic properties of a conductive polymer synthesized from this pyrimidine monomer? |
Integration into Complex Retrosynthetic Strategies for Drug Discovery Lead Optimization
This compound is an ideal scaffold for modern drug discovery campaigns, particularly during the lead optimization phase, due to its capacity for controlled, divergent derivatization. patsnap.comnih.gov
Future synthetic strategies should focus on:
Late-Stage Functionalization: The differential reactivity of the C-Br and C-Cl bonds makes this compound perfect for late-stage functionalization. A complex molecular fragment can be installed at one position (e.g., via Suzuki coupling at the more reactive C-Br bond), followed by diversification at the other position in one of the final steps of a synthesis. This allows for the rapid generation of an analogue library from a common advanced intermediate.
Scaffold Hopping and Bioisosteric Replacement: This pyrimidine core can be used to replace other heterocyclic systems in known bioactive molecules (scaffold hopping) to explore new intellectual property space and improve pharmacokinetic properties. patsnap.com The methoxy (B1213986), bromo, and chloro groups can be readily replaced with a wide variety of bioisosteres to fine-tune the molecule's properties.
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used to link different molecular fragments. For instance, one fragment could be attached at the C4 position and another at the C5 position, allowing for the exploration of binding interactions in two different pockets of a target protein.
Diversity-Oriented Synthesis (DOS): The ability to perform sequential and regioselective reactions at two distinct positions makes this an excellent starting point for DOS, where the goal is to create a library of structurally diverse molecules to screen against a wide range of biological targets. nih.gov
| Synthetic Strategy | Application in Lead Optimization | Role of this compound |
| Late-Stage Functionalization | Rapidly generate analogues to probe Structure-Activity Relationships (SAR). nih.gov | Provides two orthogonal handles (C-Br and C-Cl) for sequential modification late in a synthetic route. |
| Scaffold Hopping | Discover novel chemotypes with improved properties or new IP. patsnap.com | Serves as a versatile heterocyclic core to replace existing scaffolds in bioactive compounds. |
| Fragment-Based Linking | Grow or link small fragments to create potent lead compounds. | Acts as a central linker to connect two different fragments at the C4 and C5 positions. |
| Structural Simplification | Reduce molecular complexity of a natural product lead while retaining activity. scienceopen.com | Provides a simple, functionalizable heterocyclic core that can mimic a more complex substructure. |
Q & A
Q. What strategies mitigate toxicity in biologically active derivatives?
- Methodology : Modify substituent electronegativity (e.g., replace Cl with CF₃) to reduce off-target interactions. Conduct ADMET profiling: measure logP (aim for <3), plasma stability, and CYP450 inhibition. Use zebrafish or murine models for in vivo toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
